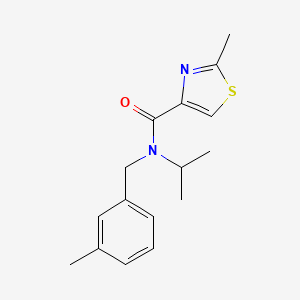![molecular formula C16H22N4 B3850095 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B3850095.png)
1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine
Descripción general
Descripción
1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine (MMPIP) is a compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to possess several pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine is not fully understood. However, it has been shown to act as an antagonist at the 5-HT1A receptor and a partial agonist at the D4 receptor. It has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A). These actions are believed to contribute to the pharmacological effects of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine.
Biochemical and Physiological Effects:
1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine has been shown to possess several biochemical and physiological effects. In neurology, it has been shown to reduce inflammation and oxidative stress. It has also been shown to increase the levels of several neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). In psychiatry, it has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to increase the levels of several neurotransmitters such as dopamine and serotonin. In oncology, it has been shown to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method. It is also commercially available, making it easily accessible for researchers. However, 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine also has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine. In neurology, further research is needed to understand the exact mechanism of action of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine and its potential as a treatment for neurodegenerative diseases. In psychiatry, further research is needed to understand the long-term effects of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine and its potential as a treatment for anxiety and depression. In oncology, further research is needed to understand the potential of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine as a treatment for various types of cancer. Additionally, further research is needed to optimize the synthesis method of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine and improve its solubility and half-life.
Aplicaciones Científicas De Investigación
1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine has been studied for its potential therapeutic applications in several areas, including neurology, psychiatry, and oncology. In neurology, 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine has been shown to possess anti-inflammatory and neuroprotective properties. It has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine has been shown to possess anxiolytic and antidepressant properties. It has been studied as a potential treatment for anxiety and depression. In oncology, 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine has been shown to possess anti-tumor properties. It has been studied as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-13-3-5-15(6-4-13)20-9-7-19(8-10-20)11-16-14(2)17-12-18-16/h3-6,12H,7-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGNWFNGAZRUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3850012.png)
![3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B3850017.png)

![methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate](/img/structure/B3850032.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3850037.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B3850056.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}thiomorpholine](/img/structure/B3850061.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850068.png)

![N-(3'-methyl-3-biphenylyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]prolinamide](/img/structure/B3850078.png)

![(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850102.png)
![2-methoxy-4-[2-(4-thiomorpholinyl)propyl]phenol](/img/structure/B3850117.png)